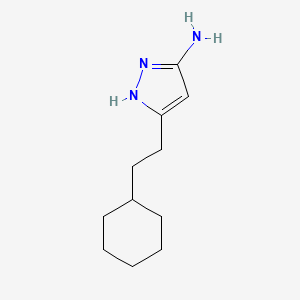

5-(2-cyclohexylethyl)-1H-pyrazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

5-(2-cyclohexylethyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C11H19N3/c12-11-8-10(13-14-11)7-6-9-4-2-1-3-5-9/h8-9H,1-7H2,(H3,12,13,14) |

InChI Key |

VGIZLNPSOGCOBA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCC2=CC(=NN2)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 5 2 Cyclohexylethyl 1h Pyrazol 3 Amine and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. Analysis of 5-(2-cyclohexylethyl)-1H-pyrazol-3-amine involves a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques to assign all proton and carbon signals and confirm connectivity.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. For this compound, distinct signals are expected for the pyrazole (B372694) ring, the amine groups, and the cyclohexylethyl substituent. The N-H protons of the pyrazole ring and the primary amine are often broad and may exchange with deuterium (B1214612) upon addition of D₂O. The chemical shifts (δ) are influenced by the solvent used. researchgate.net

The spectrum would feature a characteristic singlet for the proton at the C-4 position of the pyrazole ring. researchgate.net The ethyl linker protons would appear as two distinct multiplets, likely triplets if coupling is well-resolved, corresponding to the -CH₂- group adjacent to the pyrazole ring and the -CH₂- group adjacent to the cyclohexyl moiety. The cyclohexyl ring protons would produce a series of complex, overlapping multiplets in the upfield aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Predicted data based on analysis of similar structures and standard chemical shift ranges.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Cyclohexyl-H | 0.90 - 1.80 | Multiplet (m) | 11H |

| -CH₂-Cyclohexyl | ~1.55 | Multiplet (m) | 2H |

| Pyrazole-CH₂- | ~2.60 | Triplet (t) | 2H |

| Pyrazole C4-H | ~5.40 | Singlet (s) | 1H |

| -NH₂ | ~4.50 | Broad Singlet (br s) | 2H |

| Pyrazole N1-H | ~11.00 | Broad Singlet (br s) | 1H |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. In the proton-decoupled spectrum of this compound, a total of 11 distinct signals are expected.

The three carbons of the pyrazole ring would appear in the downfield region, with C-3 and C-5 resonating at lower fields due to their attachment to nitrogen atoms. chemicalbook.com The C-4 carbon typically appears at a higher field. chemicalbook.com The carbons of the cyclohexylethyl substituent would be found in the upfield aliphatic region of the spectrum. organicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of similar structures and standard chemical shift ranges. chemicalbook.comorganicchemistrydata.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Cyclohexyl C2'/C6' | ~33.5 |

| Cyclohexyl C3'/C5' | ~26.2 |

| Cyclohexyl C4' | ~26.5 |

| Cyclohexyl C1' | ~37.0 |

| -CH₂-Cyclohexyl | ~35.0 |

| Pyrazole-CH₂- | ~29.0 |

| Pyrazole C4 | ~90.0 |

| Pyrazole C5 | ~148.0 |

| Pyrazole C3 | ~155.0 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by establishing correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons within the ethyl linker and throughout the cyclohexyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. sdsu.edu It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the pyrazole C4-H signal at ~5.40 ppm to the C4 signal at ~90.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule. sdsu.edu Key correlations would include those from the pyrazole-CH₂- protons to the pyrazole carbons C-4 and C-5, unequivocally linking the side chain to the C-5 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding. researchgate.net A NOESY spectrum could show a correlation between the protons of the ethyl linker (Pyrazole-CH₂-) and the pyrazole C4-H, confirming the spatial proximity of the side chain to this part of the ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is particularly useful for identifying functional groups. rsc.org The IR spectrum of this compound would display several characteristic absorption bands.

The N-H stretching region would be prominent, showing distinct bands for the amine (-NH₂) and the pyrazole N-H group. The amine group typically shows two bands (symmetric and asymmetric stretching), while the pyrazole N-H stretch is often broad due to hydrogen bonding. mdpi.comresearchgate.net The aliphatic C-H stretching vibrations of the cyclohexylethyl group would appear just below 3000 cm⁻¹. researchgate.net The spectrum would also contain characteristic peaks for C=N stretching and N-H bending, which are indicative of the aminopyrazole ring structure. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound Data based on typical frequency ranges for the specified functional groups in pyrazole derivatives. mdpi.comresearchgate.net

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | Amine (-NH₂) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | Amine (-NH₂) | 3300 - 3400 | Medium |

| N-H Stretch | Pyrazole Ring (N-H) | 3100 - 3300 | Medium-Broad |

| C-H Stretch | Cyclohexylethyl (sp³ C-H) | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | Amine (-NH₂) | 1590 - 1650 | Medium-Strong |

| C=N Stretch | Pyrazole Ring | 1550 - 1620 | Medium |

| C-N Stretch | Amine, Pyrazole | 1250 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For pyrazole derivatives, the main absorptions are typically due to π → π* transitions within the aromatic ring. nih.gov

The aminopyrazole core of this compound constitutes the primary chromophore. The presence of the amino group (an auxochrome) is expected to cause a bathochromic (red) shift compared to unsubstituted pyrazole. The saturated cyclohexylethyl group is an aliphatic substituent and is not expected to significantly influence the position of the maximum absorption wavelength (λmax). researchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound Predicted data based on typical electronic transitions observed in aminopyrazole systems. nih.govresearchgate.net

| Solvent | Predicted λmax (nm) | Type of Transition |

| Ethanol (B145695) | ~240 - 260 | π → π* |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns.

For this compound (Molecular Formula: C₁₁H₁₉N₃), the high-resolution mass spectrum would confirm the elemental composition. In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. The fragmentation of pyrazoles often involves cleavage of the N-N bond and loss of substituents from the ring. researchgate.netrsc.org A prominent fragmentation pathway for the title compound would be the cleavage of the C-C bond between the ethyl linker and the cyclohexyl ring, a favorable process due to the formation of a stable radical and a resonance-stabilized pyrazolyl-ethyl carbocation. Another likely fragmentation is the benzylic-type cleavage at the bond between the pyrazole ring and the ethyl group.

Table 5: Predicted Key Ions in the Mass Spectrum of this compound Predicted fragmentation based on common pathways for alkyl-substituted heterocycles. rsc.org

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral |

| 193 | [M]⁺ | - |

| 110 | [M - C₆H₁₁]⁺ | C₆H₁₁• (cyclohexyl radical) |

| 96 | [M - C₆H₁₁CH₂]⁺ | C₇H₁₃• (cyclohexylmethyl radical) |

| 83 | [C₆H₁₁]⁺ | C₅H₈N₃• |

Crystallographic Analysis of Pyrazole Structures with Aliphatic Substitutions

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most powerful technique for determining the precise atomic arrangement within a crystalline solid. This method allows for the accurate measurement of bond lengths, bond angles, and torsion angles, and reveals how molecules arrange themselves in a crystal lattice.

The molecular geometry of 5-(2-cyclohexylethyl)-1H-pyrazol-3-amine would be defined by the planar, five-membered pyrazole (B372694) ring connected to a flexible cyclohexylethyl side chain and an amino group. The pyrazole ring itself is aromatic and thus expected to be largely planar.

Bond lengths and angles within the pyrazole core are well-established. Based on typical values from pyrazole derivatives, the bond parameters can be predicted. The C-N and N-N bonds within the ring will exhibit lengths intermediate between single and double bonds due to electron delocalization. The exocyclic C-C bond connecting the pyrazole ring to the ethyl group and the C-N bond of the amino group will be typical single bonds. The cyclohexyl ring is expected to adopt a stable chair conformation.

Table 1: Expected Bond Parameters for the Pyrazole Core

| Parameter | Bond | Expected Value (Å) |

|---|---|---|

| Bond Length | N1-N2 | ~1.35 Å |

| N2-C3 | ~1.34 Å | |

| C3-C4 | ~1.42 Å | |

| C4-C5 | ~1.37 Å | |

| C5-N1 | ~1.35 Å | |

| C3-N (amino) | ~1.36 Å |

Note: These are generalized values based on known pyrazole structures; actual values would vary slightly.

To illustrate this, we can examine the unit cell characteristics of analogous compounds. For instance, 3,5-bis(t-butyl)-1H-pyrazol-4-amine features bulky aliphatic groups and packs into a monoclinic system with the space group P2₁/c. Similarly, N-cyclohexyl-1-methyl-1H-pyrazol-3-amine also adopts a monoclinic, P2₁/c space group. It is plausible that This compound would crystallize in a common, centrosymmetric space group like P2₁/c. The large aliphatic group would likely lead to a relatively large unit cell volume to accommodate its steric bulk.

Table 2: Unit Cell Characteristics of Structurally Related Pyrazole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

|---|---|---|---|---|---|---|---|

| 3,5-bis(t-butyl)-1H-pyrazol-4-amine | Monoclinic | P2₁/c | 10.33 | 11.23 | 11.16 | 108.8 | 4 |

| N-cyclohexyl-1-methyl-1H-pyrazol-3-amine | Monoclinic | P2₁/c | 8.2 | 10.5 | 12.7 | 98.0 | 4 |

Z = number of molecules per unit cell.

Solid-State Structural Investigations

Beyond single-crystal diffraction, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for investigating the structure of crystalline materials. It is particularly useful for studying tautomerism in N-unsubstituted pyrazoles. For This compound , two annular tautomers are possible, differing in the position of the hydrogen atom on either N1 or N2. In the solid state, one tautomer is typically "frozen out" and predominates in the crystal lattice. Solid-state NMR can distinguish between these tautomers by detecting the distinct chemical environments of the carbon and nitrogen atoms in the pyrazole ring, providing information that is complementary to diffraction methods.

Analysis of Intermolecular Interactions

The supramolecular architecture of pyrazole crystals is primarily directed by hydrogen bonding. N-unsubstituted pyrazoles are both hydrogen bond donors (the pyrrole-like N-H) and acceptors (the pyridine-like N). This allows them to form robust hydrogen-bonded networks.

In the case of This compound , two primary sources of hydrogen bonding are present: the pyrazole N-H group and the amino (-NH₂) group.

Pyrazole N–H···N Hydrogen Bonds : The most common motif involves the pyrazole N-H group of one molecule donating a hydrogen bond to the sp²-hybridized nitrogen of an adjacent molecule. This typically leads to the formation of infinite chains (catemers) or cyclic assemblies (dimers, trimers, etc.).

Amino Group Hydrogen Bonds : The amino group at the C3 position contains two N-H bonds that can act as hydrogen bond donors. These can form bonds with the pyrazole nitrogen of neighboring molecules or potentially the amino nitrogen of other molecules, leading to a more complex, three-dimensional network.

The interplay between these interactions dictates the final crystal structure. For example, in the crystal of 3,5-bis(t-butyl)-1H-pyrazol-4-amine , molecules are linked by pyrazolyl N–H···N(pyrazolyl) hydrogen bonds. A similar N–H···N interaction with a distance of approximately 2.8 Å is suggested for N-cyclohexyl-1-methyl-1H-pyrazol-3-amine .

Hirshfeld Surface Analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like normalized contact distance (dnorm) onto the molecular surface, specific interactions can be identified. Red spots on a dnorm map indicate close contacts, highlighting hydrogen bonds. A Hirshfeld analysis of This compound would be expected to reveal strong N-H···N interactions as the primary contacts governing the crystal packing, with additional contributions from weaker C-H···π and van der Waals interactions involving the aliphatic chain.

Table 3: Potential Hydrogen Bonding in this compound

| Donor | Acceptor | Type of Interaction | Expected Motif |

|---|---|---|---|

| Pyrazole N-H | Pyrazole N | Strong | Chains (catemers) or cyclic motifs |

| Amino N-H | Pyrazole N | Strong | Cross-linking of chains/motifs |

Theoretical and Computational Studies on 5 2 Cyclohexylethyl 1h Pyrazol 3 Amine

Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is a preferred method for studying pyrazole (B372694) derivatives due to its balance of accuracy and computational efficiency. eurasianjournals.comresearchgate.net DFT calculations can elucidate molecular geometry, electronic properties, and spectroscopic features, providing a comprehensive understanding of a molecule's intrinsic characteristics. nih.gov

A fundamental step in computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.govresearchgate.net For 5-(2-cyclohexylethyl)-1H-pyrazol-3-amine, DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine key structural parameters. nih.gov These parameters include bond lengths, bond angles, and dihedral angles.

The optimized geometry represents a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in subsequent vibrational calculations. researchgate.net This stable structure is crucial for accurately determining the molecule's electronic properties.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrazole Ring Structure

This table presents typical bond lengths and angles for a pyrazole ring, as would be determined by DFT calculations. These are representative values and not specific experimental results for this compound.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths | N1-N2 | ~1.35 Å |

| N2-C3 | ~1.33 Å | |

| C3-C4 | ~1.42 Å | |

| C4-C5 | ~1.38 Å | |

| C5-N1 | ~1.37 Å | |

| C3-N (Amine) | ~1.38 Å | |

| Bond Angles | C5-N1-N2 | ~112° |

| N1-N2-C3 | ~105° | |

| N2-C3-C4 | ~111° | |

| C3-C4-C5 | ~106° | |

| C4-C5-N1 | ~106° |

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net This analysis helps in understanding the charge transfer interactions that can occur within the molecule. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for a Pyrazole Derivative

This table illustrates the kind of data generated from an FMO analysis. The values are representative for a generic pyrazole derivative and are not specific to this compound.

| Parameter | Energy (eV) |

| EHOMO | -5.8 eV |

| ELUMO | -0.9 eV |

| HOMO-LUMO Gap (ΔE) | 4.9 eV |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

In an MEP map:

Red and Yellow Regions indicate negative electrostatic potential, signifying electron-rich areas that are susceptible to electrophilic attack. For a pyrazole derivative, these regions are typically located around electronegative atoms like the nitrogen atoms of the pyrazole ring and the amine group. nih.govresearchgate.net

Blue Regions indicate positive electrostatic potential, signifying electron-poor areas that are prone to nucleophilic attack. These are often found around hydrogen atoms, particularly the N-H protons of the amine and pyrazole ring. researchgate.net

Green Regions represent areas of neutral or near-zero potential.

The MEP map is invaluable for predicting how the molecule will interact with other molecules, including biological receptors. nih.gov

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. derpharmachemica.com By calculating the vibrational modes at the optimized geometry, a theoretical spectrum can be generated. nih.gov This calculated spectrum is then compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands to specific molecular motions (e.g., stretching, bending). researchgate.net

For this compound, key vibrational modes would include N-H stretching of the amine and pyrazole groups, C-H stretching of the cyclohexyl and ethyl groups, and C=N and C-N stretching within the pyrazole ring. nih.goviu.edu.sa A good correlation between the calculated and experimental frequencies provides strong evidence for the accuracy of the computed molecular structure. derpharmachemica.com

Table 3: Illustrative Vibrational Frequencies and Assignments for a Pyrazole Derivative

This table shows representative vibrational modes and their typical frequencies for a molecule containing pyrazole, amine, and aliphatic moieties. These are not specific experimental data.

| Vibrational Mode | Functional Group | Typical Calculated Frequency (cm-1) |

| N-H Stretch | Amine (NH2) | 3400 - 3500 |

| N-H Stretch | Pyrazole (N-H) | 3300 - 3400 |

| C-H Stretch | Cyclohexyl (CH2) | 2850 - 2950 |

| C=N Stretch | Pyrazole Ring | 1550 - 1600 |

| N-H Bend | Amine (NH2) | 1600 - 1650 |

| C-N Stretch | Pyrazole Ring | 1150 - 1250 |

Molecular Modeling and Simulation Approaches

Beyond static quantum mechanical calculations, molecular modeling and simulation techniques can explore the dynamic behavior of molecules. eurasianjournals.com These methods are particularly useful for flexible molecules like this compound, which possess rotatable bonds.

The cyclohexylethyl side chain attached to the pyrazole ring is flexible due to rotation around its single bonds. This flexibility means the molecule can exist in multiple spatial arrangements, or conformations, each with a different energy.

A conformational analysis would be performed to identify the most stable conformers. iu.edu.sa This is typically done by systematically rotating the dihedral angles of the side chain and calculating the potential energy at each step. The resulting potential energy surface reveals the low-energy, stable conformations and the energy barriers between them. Identifying the global minimum energy conformer is important, as it is the most likely structure to be present under experimental conditions and is the appropriate one to use for further electronic property calculations.

Tautomerism and Prototropic Equilibria in 1H-Pyrazol-3-amine Systems

The phenomenon of tautomerism is a critical aspect of pyrazole chemistry, profoundly influencing the structure, reactivity, and biological function of its derivatives. In 3(5)-aminopyrazole systems, including this compound, annular prototropic tautomerism is of primary importance. This process involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to an equilibrium between two distinct tautomeric forms. For the subject compound, these are the This compound and the 3-(2-cyclohexylethyl)-1H-pyrazol-5-amine tautomers.

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the factors that govern this equilibrium. For the parent 3(5)-aminopyrazole, theoretical calculations consistently predict that the 3-aminopyrazole (B16455) (3AP) tautomer is more stable than the 5-aminopyrazole (5AP) form. mdpi.com DFT (B3LYP)/6-311++G(d,p) calculations have shown a calculated energy difference of 10.7 kJ mol⁻¹ and a Gibbs free energy difference of 9.8 kJ mol⁻¹ in favor of the 3AP tautomer in the gas phase. mdpi.com This preference is attributed to greater π-electron delocalization between the amino group and the pyrazole ring in the 3-amino configuration. mdpi.com

The position and electronic nature of substituents on the pyrazole ring significantly modulate the relative stability of the tautomers. nih.govresearchgate.net The general principle is that the preferred tautomer is the one where the nitrogen atom with a lone pair is closer to the more electron-withdrawing substituent. nih.gov Conversely, electron-donating groups (EDGs) tend to stabilize the tautomer where the protonated nitrogen (N-H) is adjacent to the substituent.

In the case of this compound, the 2-cyclohexylethyl group at the C5 position is a σ-donating alkyl group. Based on established trends, such an electron-donating group is expected to favor the tautomer where the N-H group is at the N1 position, which corresponds to the This compound form. nih.govnih.gov Studies on pyrazoles with other EDGs like -NH₂, -OH, and -CH₃ have computationally shown a stabilization of the tautomer where these groups are at the C3 position (the 3-amino tautomer). mdpi.comnih.gov This aligns with the prediction for the subject compound, where the alkyl group at C5 would stabilize the proton at N1, thus favoring the 5-substituted-3-amine tautomer.

The polarity of the solvent also plays a crucial role. More polar solvents can alter the tautomeric equilibrium by preferentially solvating the more polar tautomer. While gas-phase calculations provide intrinsic stabilities, the tautomeric composition in solution can differ significantly. nih.gov

| Substituent (R) at C4/C5 | More Stable Tautomer | Energy Difference (kJ mol⁻¹) | Computational Method | Reference |

|---|---|---|---|---|

| -H (unsubstituted) | 3-Aminopyrazole | 10.7 | DFT(B3LYP)/6-311++G(d,p) | mdpi.com |

| -F (at C5) | 3-Aminopyrazole (N1-H) | Not specified | MP2/6-311++G | researchgate.net |

| -OH (at C5) | 3-Aminopyrazole (N1-H) | Not specified | MP2/6-311++G | researchgate.net |

| -COOH (at C5) | 5-Aminopyrazole (N2-H) | Not specified | MP2/6-311++G | researchgate.net |

| -CHO (at C3) | 5-Aminopyrazole | Not specified | B3LYP/6-31G | nih.gov |

Reactivity Indices and Mechanistic Insights from Computational Data

Computational chemistry provides powerful tools for understanding the chemical reactivity of molecules like this compound. eurasianjournals.com By calculating various electronic properties, known as reactivity indices, it is possible to predict the most likely sites for electrophilic and nucleophilic attack and to gain insights into reaction mechanisms. researchgate.netresearchgate.net These calculations are typically performed using Density Functional Theory (DFT). eurasianjournals.comnih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy of the HOMO (EHOMO) is related to the ionization potential, and a higher EHOMO value indicates a greater tendency to donate electrons. The energy of the LUMO (ELUMO) is related to the electron affinity, with a lower ELUMO value suggesting a greater ability to accept electrons. asrjetsjournal.org

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. nih.gov A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, correlating with higher chemical reactivity and lower kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an effective tool for identifying the sites for electrophilic and nucleophilic attack. asrjetsjournal.orgnih.gov Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. In 3-aminopyrazole systems, the most negative potential is generally located around the pyridine-like nitrogen atom (N2) and the exocyclic amino group, marking them as the primary sites for interaction with electrophiles, including protonation. The N-H protons of the ring and the amino group represent the most positive regions.

Global Reactivity Descriptors: Other indices derived from HOMO and LUMO energies, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. asrjetsjournal.orgresearchgate.net

Chemical Hardness (η) = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap and are less reactive.

Chemical Potential (μ) = (EHOMO + ELUMO) / 2. This measures the tendency of electrons to escape from the system.

Electrophilicity Index (ω) = μ² / (2η). This index quantifies the ability of a molecule to accept electrons.

| Descriptor | Definition | General Trend for 3-Aminopyrazoles | Predicted Influence of C5-Cyclohexylethyl Group |

|---|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | High, indicating nucleophilic character | Increase (more nucleophilic) |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | Relatively high | Slight increase |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Moderate, indicating reactivity | Decrease (more reactive) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Moderate | Decrease (softer, more reactive) |

| Electrophilicity Index (ω) | μ² / (2η) | Moderate | Decrease |

| MEP Minimum | Most negative electrostatic potential | Located on N2 and -NH₂ group | Potential becomes more negative |

Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle that undergoes electrophilic substitution. The regioselectivity of this reaction is highly influenced by the directing effects of the existing substituents.

For 3-amino-5-alkyl-pyrazoles, electrophilic substitution is strongly directed to the C4 position. This is due to the cumulative activating and ortho-, para-directing effects of the amino group at C3 and the alkyl group at C5. The C4 position is electronically enriched and sterically accessible, making it the most favorable site for electrophilic attack.

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS, where X = Cl, Br, I) in DMSO at room temperature has been shown to be a highly efficient method for introducing a halogen atom specifically at the C4 position beilstein-archives.orgresearchgate.net. This metal-free protocol offers excellent yields and a broad substrate scope beilstein-archives.orgresearchgate.net.

Similarly, nitration of pyrazoles can be achieved using a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride semanticscholar.orgresearchgate.net. For pyrazoles with activating groups like the amino and alkyl substituents, these reactions are expected to proceed readily, yielding the 4-nitro derivative.

| Electrophile | Reagent | Expected Product | Reference |

| Br+ | N-Bromosuccinimide (NBS) in DMSO | 4-Bromo-5-(2-cyclohexylethyl)-1H-pyrazol-3-amine | beilstein-archives.orgresearchgate.net |

| I+ | N-Iodosuccinimide (NIS) in DMSO | 4-Iodo-5-(2-cyclohexylethyl)-1H-pyrazol-3-amine | beilstein-archives.orgresearchgate.net |

| Cl+ | N-Chlorosuccinimide (NCS) in DMSO | 4-Chloro-5-(2-cyclohexylethyl)-1H-pyrazol-3-amine | beilstein-archives.orgresearchgate.net |

| NO2+ | HNO3/H2SO4 | 4-Nitro-5-(2-cyclohexylethyl)-1H-pyrazol-3-amine | semanticscholar.orgresearchgate.net |

Nucleophilic Reactions at C3 and C5 Positions

The pyrazole ring is generally considered electron-rich and, therefore, resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. In the case of this compound, the presence of electron-donating groups further disfavors nucleophilic attack on the ring carbons.

However, the primary amino group at the C3 position is a key site for nucleophilic reactions. It can readily react with various electrophiles. For instance, 5-aminopyrazoles are known to react with bielectrophiles in cyclization and cycloaddition reactions to form fused heterocyclic rings beilstein-journals.org. The nucleophilicity of the exocyclic amino group is generally greater than that of the ring nitrogen atoms beilstein-journals.org.

While direct nucleophilic substitution at the C3 and C5 positions of the pyrazole ring is uncommon for this compound, functionalization at these positions is typically achieved through other means, such as the initial synthesis of the pyrazole ring with the desired substituents in place.

N-Functionalization of the Pyrazole Nitrogen Atoms

The pyrazole core of this compound contains two nitrogen atoms, both of which can potentially be functionalized. The regioselectivity of N-functionalization is a critical aspect, often influenced by the steric hindrance of the C5 substituent and the reaction conditions.

N-alkylation of pyrazoles is commonly achieved by reaction with alkyl halides in the presence of a base. For unsymmetrical pyrazoles, a mixture of N1 and N2 alkylated products can be formed. The ratio of these isomers is dependent on the nature of the alkylating agent, the base, and the solvent used. Generally, less sterically hindered alkylating agents and reaction conditions favoring thermodynamic control may lead to substitution at the N1 position, which is further away from the bulky cyclohexylethyl group. More sterically demanding alkylating agents might favor substitution at the N2 position.

N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides in the presence of a palladium or copper catalyst researchgate.netcore.ac.uk. The choice of catalyst and ligands can influence the regioselectivity of the arylation.

| Reaction | Reagents | Catalyst | Expected Major Product | Reference |

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K2CO3) | None | Mixture of N1- and N2-alkylated products | nih.gov |

| N-Arylation | Aryl Halide (Ar-X), Base | Pd or Cu catalyst | Mixture of N1- and N2-arylated products | researchgate.netcore.ac.uk |

N-acylation of the pyrazole ring can be achieved using acyl chlorides or anhydrides, typically in the presence of a base like pyridine or triethylamine semanticscholar.orgreddit.com. Similar to alkylation, acylation can occur at either of the ring nitrogen atoms, leading to a mixture of N1 and N2-acylated isomers. The exocyclic amino group at C3 is also a potential site for acylation, and chemoselectivity can be a challenge. Selective N-acylation of the pyrazole ring often requires prior protection of the exocyclic amino group. In some cases, specific reaction conditions can favor acylation at a particular nitrogen atom reactionbiology.com.

| Reagent | Base | Expected Product | Reference |

| Acyl Chloride (RCOCl) | Pyridine or Triethylamine | Mixture of N1- and N2-acylated pyrazole and/or N-acylated exocyclic amine | semanticscholar.orgreactionbiology.com |

| Acetic Anhydride | Pyridine | Mixture of N1- and N2-acetylated pyrazole and/or N-acetylated exocyclic amine | reactionbiology.com |

Direct C-H Functionalization of Pyrazole Derivatives

Direct C-H functionalization has emerged as a powerful tool for the modification of heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates bohrium.comnih.gov. This strategy typically involves the use of transition metal catalysts, such as palladium, rhodium, or copper, to activate a C-H bond, which can then react with a suitable coupling partner bohrium.comnih.govacs.orgrsc.orgnih.govrsc.orgdntb.gov.uamdpi.comnih.gov.

For 5-alkyl-3-aminopyrazoles, the C4-H bond is the most likely candidate for electrophilic-type C-H activation due to its high electron density. Palladium-catalyzed C-H arylation, for example, often proceeds with high regioselectivity at the most electron-rich C-H bond. Rhodium and copper catalysts have also been employed for various C-H functionalization reactions of pyrazoles, including alkenylation and amination acs.orgrsc.orgnih.govacs.orgrsc.org.

The directing-group ability of the pyrazole nitrogen atoms can also be exploited to achieve regioselective C-H functionalization at the C5 position. However, in the case of the title compound, the C5 position is already substituted. Therefore, direct C-H functionalization would predominantly be expected at the C4 position.

| Catalyst | Coupling Partner | Reaction Type | Expected Product | Reference |

| Palladium(II) | Aryl Halide | C-H Arylation | 4-Aryl-5-(2-cyclohexylethyl)-1H-pyrazol-3-amine | nih.govrsc.orgmdpi.comnih.gov |

| Rhodium(III) | Alkene | C-H Alkenylation | 4-Alkenyl-5-(2-cyclohexylethyl)-1H-pyrazol-3-amine | rsc.orgnih.govacs.orgrsc.org |

| Copper(II) | Amine | C-H Amination | 4-Amino-5-(2-cyclohexylethyl)-1H-pyrazol-3-amine derivative | acs.org |

Advancements in the Functionalization of the 1H-Pyrazol-3-amine Core: A Focus on this compound

The pyrazole nucleus, a five-membered heterocyclic motif containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Among its derivatives, 1H-pyrazol-3-amines are particularly valuable scaffolds due to the presence of multiple reactive sites, allowing for diverse structural modifications. This article delves into the specific reaction chemistry and functionalization of the 1H-pyrazol-3-amine core, with a singular focus on the compound this compound. We will explore the chemical transformations at the C5 position and the derivatization of the C3-amino group, highlighting key research findings and methodologies.

Future Perspectives in Pyrazole Research and Synthesis

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods like the Knorr synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648). numberanalytics.com For the synthesis of 5-(2-cyclohexylethyl)-1H-pyrazol-3-amine, a plausible traditional route would involve the reaction of a β-ketonitrile, specifically 5-cyclohexyl-3-oxopentanenitrile, with hydrazine hydrate (B1144303). This reaction typically proceeds through a hydrazone intermediate, which then undergoes cyclization. beilstein-journals.org

However, the future of pyrazole synthesis is trending towards more sustainable and efficient "green" methodologies. nih.gov These modern approaches aim to minimize waste, reduce the use of hazardous reagents, and improve atom economy. nih.govresearchgate.net Key areas of development include:

Multicomponent Reactions (MCRs): These reactions involve the combination of three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and purification stages. researchgate.net A potential MCR for pyrazole synthesis could involve an aldehyde, an active methylene (B1212753) compound, and a hydrazine derivative.

Catalyst Innovation: The use of novel catalysts is a significant area of research. This includes the development of recyclable catalysts and the use of transition metals like copper and iron to facilitate pyrazole formation under milder conditions. rsc.orgorganic-chemistry.org Iron-catalyzed multicomponent synthesis using biomass-derived alcohols as a primary feedstock represents a significant advancement in sustainable chemistry. rsc.orgresearchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound are being increasingly employed to accelerate reaction times and improve yields in pyrazole synthesis. researchgate.netmdpi.com Catalyst- and acid-free reactions in water microdroplets have also been shown to enable fast and efficient pyrazole synthesis. acs.org

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and precise control over reaction parameters, making them an attractive option for the industrial production of pyrazole derivatives. mdpi.com

| Synthetic Approach | Description | Potential Advantages |

|---|---|---|

| Traditional (Knorr) Synthesis | Condensation of a 1,3-dicarbonyl compound (or its equivalent like a β-ketonitrile) with a hydrazine derivative. numberanalytics.combeilstein-journals.org | Well-established and reliable method. |

| Multicomponent Reactions | Three or more reactants combine in a single step to form the product. researchgate.net | Increased efficiency, reduced waste, and operational simplicity. nih.gov |

| Green Catalysis | Utilization of environmentally benign and recyclable catalysts, such as iron or copper catalysts. rsc.orgorganic-chemistry.org | Avoids hazardous reagents and promotes sustainability. nih.gov |

| Microwave/Ultrasound-Assisted Synthesis | Use of alternative energy sources to accelerate reactions. researchgate.netmdpi.com | Shorter reaction times and often higher yields. |

| Flow Chemistry | Reactions are carried out in a continuous stream rather than a batch. mdpi.com | Improved safety, scalability, and control over reaction conditions. |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Structural Elucidation

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and biological activity. The integration of advanced spectroscopic and computational methods provides a powerful toolkit for this purpose.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the connectivity of atoms in the molecule. rsc.org For this compound, specific signals would be expected for the protons and carbons of the pyrazole ring, the cyclohexyl group, and the ethyl linker. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can further elucidate the complete structural framework. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. mdpi.com Characteristic stretching frequencies for the N-H bonds of the amine and the pyrazole ring, as well as C-H and C=N bonds, would be expected. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, confirming its elemental composition. nih.gov Fragmentation patterns observed in the mass spectrum can offer additional structural information.

Computational Techniques:

Computational chemistry has become an essential tool for gaining deeper insights into the molecular properties of pyrazole derivatives. eurasianjournals.com

Density Functional Theory (DFT): DFT calculations are widely used to optimize the molecular geometry and predict various properties such as electronic structure, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. researchgate.netsemanticscholar.org These calculations can also help in understanding the relative stability of different tautomeric forms of the pyrazole ring. daneshyari.com

Molecular Docking and Dynamics: These computational methods are particularly valuable in drug discovery for predicting how a molecule like this compound might interact with a biological target. nih.govnih.gov Molecular dynamics simulations can explore the conformational flexibility of the molecule over time. eurasianjournals.com

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| NMR Spectroscopy | Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. rsc.org | Confirmation of the arrangement of the cyclohexylethyl and aminopyrazole moieties. |

| IR Spectroscopy | Identifies the presence of specific functional groups. mdpi.com | Detection of N-H (amine and pyrazole), C-H, and C=N bonds. |

| Mass Spectrometry | Determines the molecular weight and elemental composition. nih.gov | Confirmation of the chemical formula C11H19N3. |

| DFT Calculations | Predicts molecular geometry, electronic properties, and spectroscopic data. researchgate.netsemanticscholar.org | Elucidation of the most stable tautomer and conformation, and correlation with experimental spectra. |

| Molecular Docking | Simulates the binding of a molecule to a biological target. nih.gov | Prediction of potential biological activity. |

Exploration of Unique Reactivity Patterns and Scaffold Transformations

The pyrazole ring is an aromatic heterocycle with distinct reactivity patterns. mdpi.com The presence of an amino group at the 3-position and a cyclohexylethyl group at the 5-position in this compound introduces interesting possibilities for chemical transformations.

Reactivity of the Pyrazole Core:

Tautomerism: 3(5)-substituted pyrazoles can exist as two different tautomers, which can influence their reactivity. mdpi.comnih.gov The position of the proton on the ring nitrogen atoms can affect the nucleophilicity and basicity of the ring.

Electrophilic Substitution: The pyrazole ring is generally susceptible to electrophilic attack, with the 4-position being the most common site for substitution. mdpi.com

Reactivity of the Amino Group: The exocyclic amino group in 3-aminopyrazoles is a key site for functionalization. It can react with a variety of electrophiles, leading to the formation of amides, ureas, and other derivatives. researchgate.netarkat-usa.org This amino group is also a crucial handle for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. mdpi.comresearchgate.net

Palladium-Catalyzed Cross-Coupling: Modern synthetic methods, such as palladium-catalyzed C-H activation, can be used to introduce aryl or other groups at the C-4 position of the pyrazole ring. imist.ma

Scaffold Transformations:

The pyrazole ring can be used as a building block for the synthesis of more complex, fused heterocyclic systems. mdpi.com For instance, the reaction of 3-aminopyrazoles with 1,3-dielectrophiles can lead to the formation of pyrazolopyrimidines. The specific nature of the cyclohexylethyl substituent may influence the steric and electronic environment of the pyrazole ring, potentially leading to unique reactivity or selectivity in these transformations.

The exploration of these reactivity patterns and scaffold transformations will be crucial for developing novel derivatives of this compound with tailored properties for various applications.

Q & A

Q. What are the optimal synthetic routes for 5-(2-cyclohexylethyl)-1H-pyrazol-3-amine?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions using hydrazine derivatives and carbonyl-containing precursors. For example, a multi-step approach involving cyclohexylethyl-substituted intermediates (e.g., alkylation of pyrazole cores) followed by regioselective amination at the 3-position has been validated . Alternatively, hydrazine hydrate or phenyl hydrazine can be refluxed with ketone precursors in the presence of catalytic piperidine to form the pyrazole backbone, as demonstrated in analogous syntheses of substituted pyrazoles . Purification via acidified cold water washing and methanol recrystallization is recommended to isolate the amine product.

Q. How can structural characterization of this compound be performed?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming regiochemistry and substituent orientation. For unambiguous confirmation, X-ray crystallography of derivatives (e.g., co-crystals with triazolamine analogs) can resolve positional ambiguities, as shown in structural studies of related pyrazole-triazole hybrids . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups.

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer: Initial screening should focus on target-specific assays (e.g., enzyme inhibition, receptor binding) based on structural analogs. For instance, pyrazole derivatives with cyclohexyl groups have been tested for antimicrobial activity via broth microdilution assays . Dose-response curves (IC₅₀/EC₅₀ determination) and cytotoxicity profiling (MTT assays) are recommended to establish selectivity indices.

Advanced Research Questions

Q. How can computational methods optimize the synthesis or reactivity of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) can predict regioselectivity during cyclocondensation or amination steps. Tools like the Institute for Chemical Reaction Design and Discovery (ICReDD) integrate reaction path searches and experimental data feedback loops to streamline optimization . For example, transition-state modeling of hydrazine-ketone interactions could reduce trial-and-error in solvent or catalyst selection.

Q. What strategies resolve conflicting bioactivity data across different assay systems?

Methodological Answer: Orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) can clarify discrepancies. If a compound shows in vitro activity but poor in vivo efficacy, investigate pharmacokinetic parameters (e.g., metabolic stability via liver microsomes) or membrane permeability (PAMPA assays). Contradictions in antimicrobial activity, as seen in substituted pyrazoles , may arise from strain-specific resistance mechanisms, necessitating genomic profiling of test organisms.

Q. How does the cyclohexylethyl substituent influence stability under varying storage conditions?

Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation pathways. Pyrazole amines are prone to oxidation; thus, inert-atmosphere storage (argon) at –20°C is advised . LC-MS monitoring of degradation products (e.g., N-oxide formation) and excipient compatibility testing (e.g., with cryoprotectants) are critical for long-term storage.

Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer: Fragment-based drug design (FBDD) or covalent docking studies can map interactions between the cyclohexylethyl group and hydrophobic binding pockets. For example, methyl-to-cyclohexyl substitutions in pyrazoles have shown enhanced lipophilicity and target engagement in kinase inhibitors . Pair this with alanine scanning mutagenesis of target proteins to identify critical residues for binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.